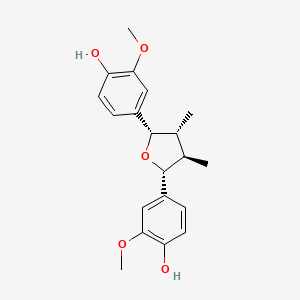
Odoratisol C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Odoratisol C is a naturally occurring neolignan isolated from the air-dried bark of the Vietnamese medicinal plant Machilus odoratissima Nees . Neolignans are a class of secondary metabolites formed by the oxidative coupling of phenylpropanoid units. This compound is known for its unique chemical structure and potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Odoratisol C typically involves the extraction from natural sources rather than synthetic routes. The compound is obtained from the methanolic extract of the bark of Machilus odoratissima Nees . The extraction process involves air-drying the bark, followed by solvent extraction using methanol.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily isolated from natural sources. The extraction process can be scaled up by increasing the quantity of plant material and optimizing the solvent extraction conditions to maximize yield.
化学反応の分析
Types of Reactions
Odoratisol C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized neolignans, reduced derivatives, and substituted neolignans with various functional groups.
科学的研究の応用
Odoratisol C has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of neolignans and their derivatives.
Biology: this compound is investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of Odoratisol C involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Pathways: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Mechanisms: This compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
Odoratisol C is compared with other similar neolignans, such as:
Odoratisol A: Another neolignan isolated from the same plant, known for its anticoagulant effects.
Machilin-I: A related compound with similar structural features and biological activities.
Licarin A: A neolignan with notable antioxidant properties.
This compound stands out due to its unique combination of chemical structure and potential pharmacological properties, making it a valuable compound for further research and development.
特性
CAS番号 |
891182-95-9 |
|---|---|
分子式 |
C20H24O5 |
分子量 |
344.4 g/mol |
IUPAC名 |
4-[(2R,3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20+/m1/s1 |
InChIキー |
GMXMKSFJQLFOSO-MWRFHTASSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
正規SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















